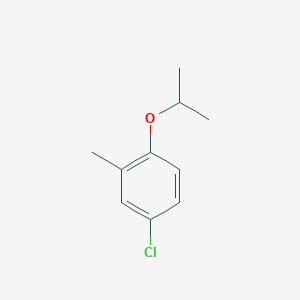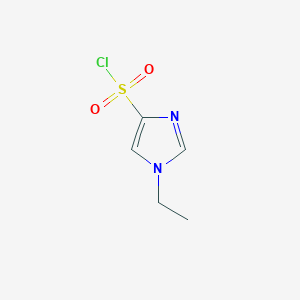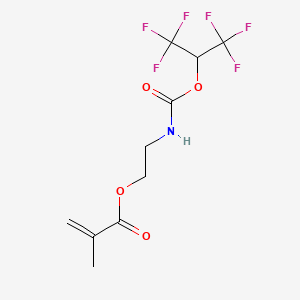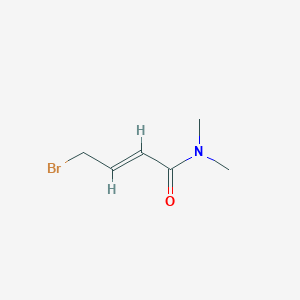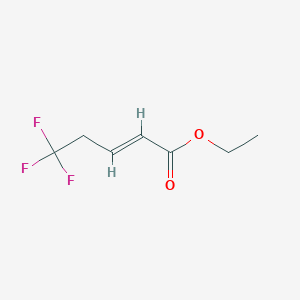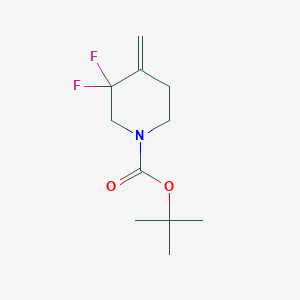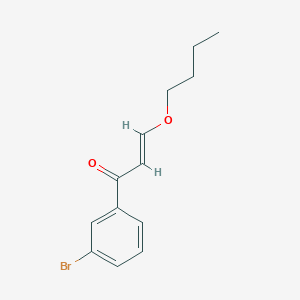![molecular formula C6H12FNO B3039927 [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol CAS No. 1417789-24-2](/img/structure/B3039927.png)
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Overview
Description
This compound is a metabolite of Paroxetine and an intermediate in the synthesis of Paroxetine , a selective serotonin reuptake inhibitor .
Synthesis Analysis
The synthesis of this compound involves treating (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine with methane sulfonyl chloride to convert it into a mesityl derivative. This is then reacted with phenyl chloroformate to form a carbamate derivative, which is finally hydrolyzed to yield (3S, 4R)-4-(4-Fluuorophenyl)Piperidine-3-methanol .Molecular Structure Analysis
The InChI code for this compound is1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 . This indicates that the compound has a piperidine ring with a fluorine atom and a hydroxymethyl group attached to it. Physical And Chemical Properties Analysis
This compound has a molecular weight of 133.16 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 133.090292168 g/mol . The topological polar surface area is 32.3 Ų .Scientific Research Applications
Synthesis and Ligand Applications
[(2S,4R)-1-Cyclohexyl-4-methylpiperidin-2-yl]methanol, a compound related to [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol, has been used in the synthesis of new chiral ligands. These ligands have unique properties in the stereocontrol of certain reactions, particularly the asymmetric induction in the addition of diethylzinc to benzaldehyde. The synthesis process and the ligands' behavior in catalysis highlight the potential of similar fluoropiperidinylmethanols in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).
Organocatalysis
A study on enantioselective epoxidation of α,β-enones demonstrated the use of similar structures as effective organocatalysts. In this context, a compound structurally related to [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol was synthesized and employed in the epoxidation process, achieving high yields and enantioselectivities at room temperature (Lu et al., 2008).
Gas/Vapor Separation
In the field of materials science, particularly in the construction of metal-organic frameworks (MOFs), related fluorinated compounds have been explored. These MOFs, with controlled pore sizes, are used for selective adsorption kinetics-based separation of gases and vapors, demonstrating the utility of fluorinated compounds in materials science and separation technology (Xue et al., 2015).
Lipid Dynamics in Biological Systems
Research involving methanol, a related alcohol, has shed light on its impact on lipid dynamics in biological membranes. This work is crucial for understanding how solvents like methanol, and possibly related fluorinated alcohols, influence membrane properties and interactions with transmembrane proteins/peptides (Nguyen et al., 2019).
Catalysis and Chemical Synthesis
In the realm of chemical synthesis, related structures have been employed as ligands in catalytic processes. For instance, a study demonstrated the use of a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for certain cycloaddition reactions, underscoring the potential of fluorinated methanol derivatives in enhancing catalytic efficiencies (Ozcubukcu et al., 2009).
Mechanism of Action
properties
IUPAC Name |
[(3S,4R)-3-fluoropiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSTHXRRQMAJG-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate](/img/structure/B3039850.png)


